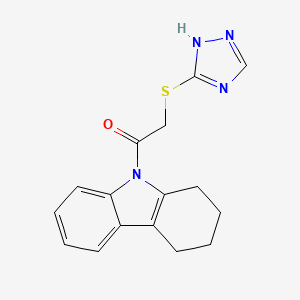

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Beschreibung

The compound 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone features a tetrahydrocarbazole core linked via an ethanone bridge to a 1,2,4-triazole sulfanyl group. This hybrid structure combines the pharmacophoric properties of carbazole derivatives, known for their diverse bioactivity, with the triazole moiety, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

Eigenschaften

IUPAC Name |

1-(1,2,3,4-tetrahydrocarbazol-9-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-15(9-22-16-17-10-18-19-16)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1,3,5,7,10H,2,4,6,8-9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELRTLMPNRZLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves multiple steps:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

Introduction of the Triazole Group: The triazole ring can be introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

Coupling of the Two Moieties: The final step involves coupling the carbazole and triazole moieties through a sulfanyl linkage, which can be achieved using thiol-ene click chemistry.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal or anticancer agent.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1-(9H-Carbazol-9-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone (CAS 353248-74-5)

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Features a triazole-thioether linked to a difluorophenyl and phenylsulfonyl group.

- Bioactivity : Fluorinated analogs exhibit potent antifungal activity due to enhanced membrane penetration .

- Synthesis : Uses sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones, a method adaptable to the target compound .

Table 1: Comparative Analysis of Key Compounds

Key Research Findings and Trends

Triazole vs. Oxadiazole : Triazole-containing derivatives generally exhibit superior metabolic stability and oral bioavailability compared to oxadiazoles, which are prone to hydrolysis .

Sulfanyl Group Role : The thioether linkage in triazole sulfanyl derivatives enhances radical scavenging activity, as seen in related antioxidative studies .

Biologische Aktivität

The compound 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a derivative of carbazole and triazole, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃OS |

| Molecular Weight | 273.34 g/mol |

| CAS Number | Not specified |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound under discussion has been shown to possess potent anti-tubercular properties. A study demonstrated that derivatives of triazole can inhibit the growth of Mycobacterium tuberculosis, suggesting that the incorporation of the triazole moiety enhances the antimicrobial efficacy of carbazole derivatives .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a recent investigation into similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways . The presence of the carbazole structure may further enhance this activity due to its ability to intercalate with DNA and disrupt cellular processes.

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective effects. A related compound demonstrated protective effects against neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress . This suggests that the compound may have similar neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders.

The biological activity of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes involved in fungal and bacterial cell wall synthesis.

- DNA Intercalation : The planar structure of the carbazole unit allows it to intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and apoptosis.

Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of several triazole derivatives against Mycobacterium tuberculosis. Among them, a derivative structurally similar to our compound exhibited an IC50 value indicating significant inhibitory effects compared to standard drugs like Isoniazid .

Study 2: Cytotoxicity Assessment

In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with similar structures induced cytotoxicity through apoptosis. The results suggested that modifications on the triazole ring could enhance anticancer activity .

Study 3: Neuroprotection

Research on related carbazole derivatives indicated neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings support further investigation into the neuroprotective potential of our compound .

Q & A

Q. What are the key synthetic pathways for 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the carbazole core via Friedel-Crafts acylation or alkylation, using reagents like AlCl₃ or K₂CO₃ in polar aprotic solvents (e.g., DMSO) at elevated temperatures (135°C) .

- Step 2 : Introduction of the triazolylsulfanyl group via nucleophilic substitution or thiol-ene coupling. For example, reacting a carbazole-derived bromoethanone intermediate with 4H-1,2,4-triazole-3-thiol in the presence of a base (e.g., NaH) in THF under inert atmosphere .

- Critical Parameters :

- Temperature : Higher temperatures (e.g., 135°C) improve reaction rates but may degrade sensitive functional groups.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in carbazole derivatives .

- Yield Optimization : Purification via column chromatography or recrystallization is essential due to byproduct formation (e.g., disulfides).

Q. What spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic carbazole protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~200 ppm for the ethanone moiety) .

- X-ray Diffraction (XRD) : Resolves spatial arrangement, confirming bond angles and dihedral angles between carbazole and triazole moieties. For example, XRD revealed a 120° angle between the carbazole plane and the triazolylsulfanyl group in related compounds .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₄OS) with <5 ppm error .

Advanced Research Questions

Q. How can reaction mechanisms for triazolylsulfanyl group incorporation be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or ¹³C-labeled intermediates to track sulfur nucleophilicity in SN2 reactions. For example, ³⁵S-labeled thiols can trace sulfur migration .

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR spectroscopy to determine rate constants and intermediate stability .

- Computational Modeling : Density Functional Theory (DFT) calculates transition states and activation energies for thiol-ether bond formation .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For instance, discrepancies in antimicrobial activity may arise from differential membrane permeability .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that influence potency .

- Structural Modifications : Synthesize analogs (e.g., replacing triazole with thiadiazole) to isolate contributions of specific functional groups .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to receptors like GABA-A or kinase domains .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential solubility issues due to the hydrophobic carbazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.